
Candicandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candicandiol is a natural product found in Sideritis candicans, Sideritis infernalis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biomarker Potential in Fungal Infections
Candicandiol, identified in studies as a component of the fungal cell wall, shows promise as a biomarker for invasive fungal infections. Research indicates that detecting fungal cell wall components like Candicandiol could be crucial in identifying patients who might benefit from early antifungal treatment, especially in cases of invasive candidiasis which is associated with high mortality rates in adults (Ostrosky-Zeichner et al., 2011). Furthermore, the serum assay of Candicandiol, in particular 1,3-β-d-glucan (a related component), has been found helpful in diagnosing Pneumocystis jiroveci pneumonia and invasive fungal infections (IFIs), showcasing its high diagnostic accuracy (Onishi et al., 2011).
Treatment Strategies in Fungal Infections
While studies on Candicandiol specifically are limited, related research underscores the rising problem of antifungal resistance among Candida species, which poses a significant challenge in clinical settings. Azoles and echinocandins are primary antifungal drugs used globally, but resistance to these drugs among Candida species is increasing, necessitating a deeper understanding of resistance mechanisms to improve patient treatment (Pristov & Ghannoum, 2019). This highlights the potential need for biomarkers like Candicandiol in developing targeted and effective treatment strategies.
Candida and Biotechnological Applications
In the realm of biotechnology, Candida yeasts, potentially related to Candicandiol production, are noted for their industrial potential. These yeasts can serve as sources of microbial proteins, β-glucans, and other components with various health benefits. Furthermore, they can be used to produce valuable substances like citric acid, ethanol, and exopolysaccharides, which have applications in food processing, pharmaceuticals, and cosmetics (Kieliszek et al., 2017).
Propiedades
Nombre del producto |
Candicandiol |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S,9R,10S,13R)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h14-17,21-22H,1,4-12H2,2-3H3/t14-,15+,16-,17-,18-,19+,20+/m1/s1 |
Clave InChI |
AMOBKAMJSKCUFH-IRIQXGSBSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)CO |
Sinónimos |
candicandiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




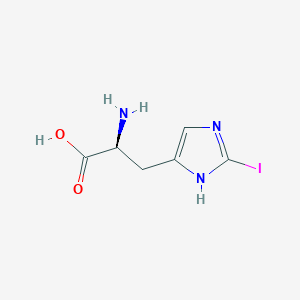
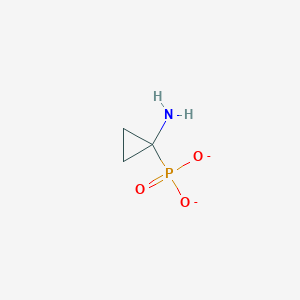

![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1257658.png)
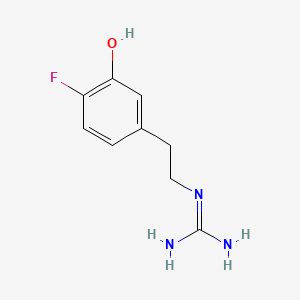
![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)
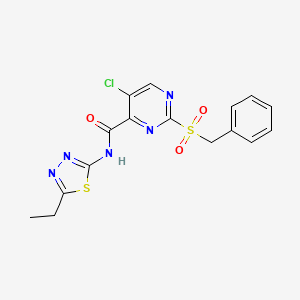
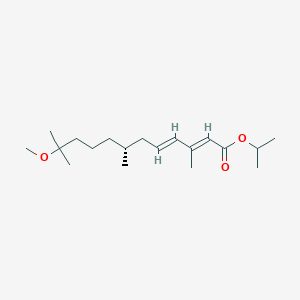

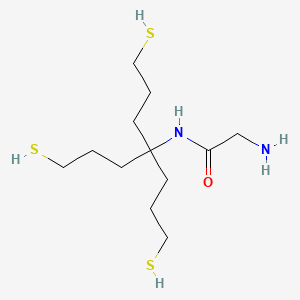
![5-[[3-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1257672.png)
![(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid](/img/structure/B1257674.png)
